trans-2-(3-Methyl-2-thienyl)cyclopentanol
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Overview
Description
trans-2-(3-Methyl-2-thienyl)cyclopentanol: is an organic compound with the molecular formula C10H14OS. It features a cyclopentanol ring substituted with a 3-methyl-2-thienyl group in the trans configuration. This compound is notable for its unique structural properties, which include a hydroxyl group and a thiophene ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methyl-2-thienyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-methyl-2-thiophenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Cyclopentanone, 3-methyl-2-thiophenylmagnesium bromide, water for hydrolysis
Industrial Production Methods: large-scale synthesis would likely involve optimization of the above laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-2-(3-Methyl-2-thienyl)cyclopentanol can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the thiophene ring, which can be hydrogenated under catalytic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: trans-2-(3-Methyl-2-thienyl)cyclopentanone
Reduction: trans-2-(3-Methyl-2-thienyl)cyclopentane
Substitution: trans-2-(3-Methyl-2-thienyl)cyclopentyl chloride
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Potential applications in drug development due to its unique structural features.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Utilized in the development of new materials, including polymers and resins.
- Employed in the synthesis of specialty chemicals for various industrial applications .
Mechanism of Action
The mechanism by which trans-2-(3-Methyl-2-thienyl)cyclopentanol exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The thiophene ring can engage in π-π interactions and electron-donating effects, impacting the compound’s electronic properties and reactivity in various chemical environments .
Comparison with Similar Compounds
- trans-2-(2-Thienyl)cyclopentanol
- trans-2-(3-Methyl-2-furyl)cyclopentanol
- trans-2-(3-Methyl-2-pyridyl)cyclopentanol
Comparison:
- trans-2-(3-Methyl-2-thienyl)cyclopentanol is unique due to the presence of a methyl-substituted thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds.
- The methyl group on the thiophene ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
(1S,2S)-2-(3-methylthiophen-2-yl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-7-5-6-12-10(7)8-3-2-4-9(8)11/h5-6,8-9,11H,2-4H2,1H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABASHYOVNJHKS-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)[C@H]2CCC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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